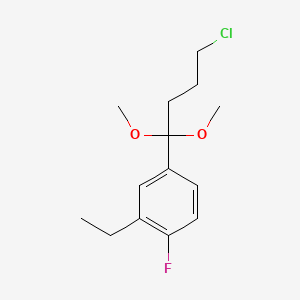
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene is an organic compound with the molecular formula C12H16ClFO2. This compound is characterized by the presence of a chloro group, a dimethoxybutyl chain, an ethyl group, and a fluorobenzene ring. It is a relatively complex molecule that can be used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1,1-dimethoxybutane and 2-ethyl-1-fluorobenzene.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Quality Control: Employing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The dimethoxybutyl chain can undergo hydrolysis to yield corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or acids.
Applications De Recherche Scientifique
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The chloro and fluorobenzene groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,1-dimethoxybutane: A simpler compound with similar functional groups.
2-Ethyl-1-fluorobenzene: Another related compound with a fluorobenzene ring.
4-Chloro-2-ethyl-1-fluorobenzene: A compound with similar structural features but different substitution patterns.
Uniqueness
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to be used in specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C14H20ClFO2 |
|---|---|
Poids moléculaire |
274.76 g/mol |
Nom IUPAC |
4-(4-chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C14H20ClFO2/c1-4-11-10-12(6-7-13(11)16)14(17-2,18-3)8-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Clé InChI |
ITHJBECMZJMMIO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(CCCCl)(OC)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


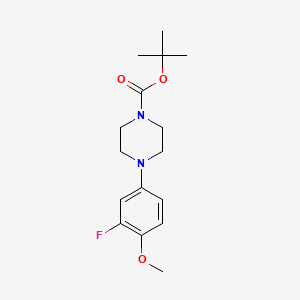
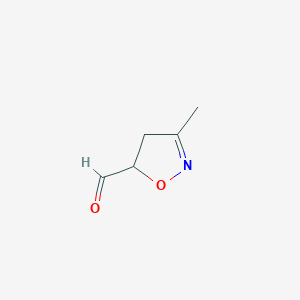
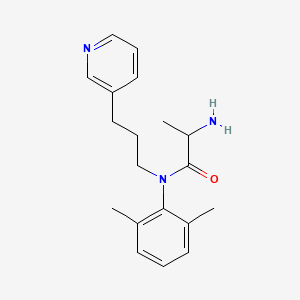

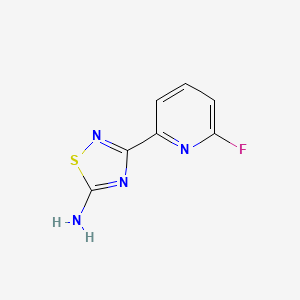

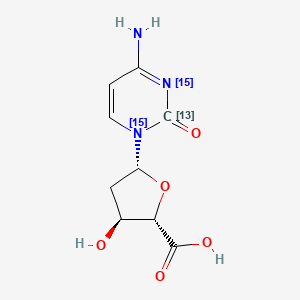
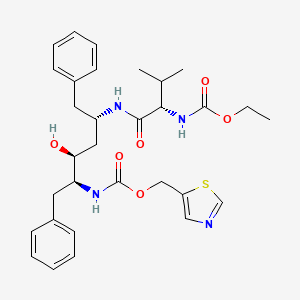
![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)

![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
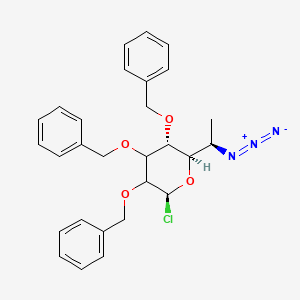
![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)

